molecular formula C15H18N2O2 B2691906 1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid CAS No. 1214668-25-3

1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No.: B2691906
CAS No.: 1214668-25-3
M. Wt: 258.321
InChI Key: JVKIDYZBWCSUIJ-UHFFFAOYSA-N
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Description

1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a compound belonging to the class of beta-carbolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The molecular formula of this compound is C15H18N2O2, and it has a molecular weight of 258.32 g/mol .

Preparation Methods

The synthesis of 1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline frameworks. This reaction involves the condensation of tryptophan derivatives with aldehydes or ketones, followed by cyclization . Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism of action of 1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function . The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can be compared with other beta-carboline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its binding affinity and selectivity towards various biological targets .

Properties

IUPAC Name

1-ethyl-1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-15(2)13-10(8-12(17-15)14(18)19)9-6-4-5-7-11(9)16-13/h4-7,12,16-17H,3,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKIDYZBWCSUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640787
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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